3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl
Description
Bicyclic Framework Analysis: Bridged Ring System Geometry
The 3-azabicyclo[3.1.1]heptane core represents a seven-membered bicyclic system with a distinctive bridged architecture that imposes significant geometric constraints on the molecular structure. The bicyclo[3.1.1]heptane framework consists of two interconnected rings sharing a common bridge, creating a rigid three-dimensional scaffold that differs markedly from more flexible cyclic systems. The presence of the nitrogen atom at position 3 introduces additional electronic and steric considerations that influence the overall molecular geometry.
The bicyclic framework adopts a boat-like conformation for the six-membered ring component, with the bridge carbon atoms defining the rigid structural backbone. This geometric arrangement places the nitrogen atom in a bridgehead-adjacent position, creating a constrained environment that significantly affects the molecule's conformational flexibility. The C-N-C bond angles in this system deviate from typical tetrahedral geometry due to the ring strain inherent in the bicyclic structure, with computational studies suggesting bond angles that reflect the balance between ring strain and electronic optimization.
X-ray crystallographic analysis of related azabicyclic compounds reveals that the bridged ring system maintains consistent geometric parameters across different substituent patterns. The bridge length and angular relationships remain relatively constant, indicating that the core bicyclic framework provides a stable geometric template. The rigidity of this system contrasts sharply with more flexible ring systems, offering unique opportunities for structure-activity relationships in medicinal chemistry applications.
The geometric constraints imposed by the bicyclic framework also influence the accessibility of different conformational states. Unlike flexible chain compounds or simple monocyclic systems, the 3-azabicyclo[3.1.1]heptane core restricts molecular motion to specific vibrational modes and limited conformational changes. This rigidity contributes to the compound's distinctive physical and chemical properties, including its interaction patterns with other molecules and its overall stability under various conditions.
Molecular Formula and Stereochemical Considerations
The molecular formula of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid is C₇H₁₁NO₂, with a molecular weight of 141.17 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₇H₁₂ClNO₂, with an increased molecular weight of 177.63 grams per mole. This transformation involves protonation of the nitrogen atom and association with a chloride counterion, fundamentally altering the compound's ionic character and physicochemical properties.
The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the bicyclic framework. The bridged ring system creates inherent asymmetry, with the carboxylic acid substituent at position 1 introducing additional stereochemical considerations. The spatial relationship between the nitrogen atom and the carboxylic acid group defines distinct stereoisomers that exhibit different physical and chemical properties.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Weight (free acid) | 141.17 g/mol | 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid |
| Molecular Weight (HCl salt) | 177.63 g/mol | Related azabicyclic HCl salts |
| Ring System | Bicyclo[3.1.1]heptane | Core framework |
| Heteroatom Position | Position 3 (nitrogen) | Systematic nomenclature |
| Functional Group Position | Position 1 (carboxylic acid) | Substitution pattern |
The stereochemical relationships in this compound are further complicated by the potential for different diastereomeric forms depending on the relative configuration of substituents. Research on related 6-azabicyclo[3.1.1]heptane derivatives demonstrates that cis and trans relationships between substituents lead to significantly different molecular properties and biological activities. The spatial arrangement of the carboxylic acid group relative to the nitrogen-containing bridge influences both intermolecular interactions and conformational preferences.
Computational modeling studies suggest that the preferred conformation of the 3-azabicyclo[3.1.1]heptane framework places the carboxylic acid group in a position that minimizes steric interactions with the bicyclic core while maintaining optimal electronic interactions. The nitrogen atom's lone pair orientation is constrained by the ring geometry, affecting its basicity and hydrogen-bonding capabilities. These stereochemical factors contribute to the compound's distinctive reactivity profile and its interactions with other molecular species.
Comparative Analysis with Related Azabicyclic Compounds
The structural characteristics of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can be better understood through comparison with related azabicyclic systems that share similar architectural features but differ in ring size, heteroatom position, or functional group placement. The azabicyclic compound family includes various ring systems such as azabicyclo[3.1.0]hexanes, azabicyclo[3.2.0]heptanes, and azabicyclo[4.1.0]heptanes, each offering unique geometric and electronic properties.
The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid system represents a smaller ring analog with a molecular formula of C₆H₉NO₂ and molecular weight of 127.14 grams per mole. This compound features increased ring strain due to the smaller ring size, resulting in enhanced reactivity and different conformational preferences compared to the heptane analog. The melting point of 252-256°C for this compound indicates significant intermolecular interactions, likely due to hydrogen bonding between carboxylic acid groups and the constrained geometry promoting specific packing arrangements.
In contrast, the 3-azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride system incorporates a different ring topology with the same molecular formula C₇H₁₂ClNO₂ as the target compound but altered connectivity. This structural isomer demonstrates how changes in ring fusion patterns and functional group positioning dramatically affect molecular properties while maintaining the same elemental composition. The different positioning of the carboxylic acid group relative to the nitrogen atom creates distinct electronic environments and hydrogen-bonding patterns.
| Compound | Ring System | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid | [3.1.1]heptane | C₇H₁₁NO₂ | 141.17 g/mol | Nitrogen at position 3, acid at position 1 |
| 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | [3.1.0]hexane | C₆H₉NO₂ | 127.14 g/mol | Smaller ring, higher strain |
| 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid | [4.1.0]heptane | C₇H₁₁NO₂ | 141.17 g/mol | Different ring fusion pattern |
| 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid | [3.2.0]heptane | C₇H₁₁NO₂ | 141.17 g/mol | Alternative bridge configuration |
The 6-azabicyclo[3.1.1]heptane derivatives provide particularly relevant comparisons, as they share the same ring framework but with altered heteroatom positioning. Research demonstrates that 3-substituted 6-azabicyclo[3.1.1]heptanes serve as three-dimensional analogs of piperidine systems, with cis isomers mimicking chair conformers and trans isomers resembling boat conformations. This structural relationship highlights how subtle changes in substitution patterns within the same bicyclic framework can dramatically alter the compound's spatial characteristics and potential biological interactions.
The comparative analysis reveals that the 3-azabicyclo[3.1.1]heptane-1-carboxylic acid system occupies a unique position within the azabicyclic family, combining moderate ring strain with optimal geometric arrangements for functional group interactions. The positioning of both the nitrogen atom and carboxylic acid group creates a balanced system that avoids the extreme strain of smaller rings while maintaining the rigidity advantages of the bicyclic architecture.
Tautomeric Forms and Protonation States
The tautomeric behavior and protonation states of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involve complex equilibria between multiple molecular forms that significantly influence the compound's chemical and physical properties. The presence of both a basic nitrogen atom and an acidic carboxylic acid group creates opportunities for intramolecular and intermolecular proton transfer processes that must be considered when analyzing the compound's behavior in different environments.
The carboxylic acid functionality exhibits typical keto-enol tautomerism characteristics, although the rigidity of the bicyclic framework significantly constrains the molecular rearrangements associated with such equilibria. The alpha carbon adjacent to the carboxyl group in position 1 possesses hydrogens that display enhanced acidity due to the electron-withdrawing effects of the carbonyl group. However, the geometric constraints imposed by the bicyclic structure limit the accessibility of these hydrogens and restrict the formation of enolate intermediates compared to more flexible carboxylic acid systems.
The nitrogen atom at position 3 serves as a protonation site, with computational predictions suggesting a pKa value in the range typical for secondary amines in constrained ring systems. The formation of the hydrochloride salt involves protonation of this nitrogen center, creating a positively charged ammonium species that dramatically alters the compound's solubility, stability, and intermolecular interaction patterns. The geometric constraints of the bicyclic framework influence the nitrogen's basicity by affecting the accessibility of the lone pair and the stability of the protonated form.
| Protonation State | Molecular Form | Charge Distribution | Predominant Conditions |
|---|---|---|---|
| Neutral | Free base and acid | Zwitterionic potential | Intermediate pH |
| Monoprotonated | Nitrogen protonated | Positive nitrogen, neutral acid | Acidic conditions |
| Deprotonated acid | Carboxylate anion | Negative carboxylate, neutral nitrogen | Basic conditions |
| Hydrochloride salt | Nitrogen protonated + Cl⁻ | Ionic species | Solid state or acidic solution |
The zwitterionic form represents a particularly interesting tautomeric state where the carboxylic acid protonates the nitrogen atom through intramolecular proton transfer. The geometric relationship between these functional groups in the 3-azabicyclo[3.1.1]heptane framework determines the stability and prevalence of this zwitterionic species. Computational modeling suggests that the distance and orientation between the carboxyl group and nitrogen atom allow for hydrogen bonding interactions that may stabilize certain tautomeric forms.
Environmental factors such as pH, solvent polarity, and temperature significantly influence the equilibrium distribution between different tautomeric and protonation states. In aqueous solution, the compound likely exists as a complex mixture of these forms, with the relative populations determined by the solution conditions and the inherent stability differences between the various species. The hydrochloride salt form represents the crystalline state where the nitrogen is definitively protonated and associated with a chloride counterion, eliminating many of the tautomeric equilibria present in solution.
The understanding of these tautomeric relationships proves crucial for predicting the compound's behavior in various applications, as different protonation states exhibit markedly different physical properties, reactivity patterns, and intermolecular interaction capabilities. The rigid bicyclic framework provides a unique geometric template that both constrains and directs these tautomeric processes, creating distinctive patterns of behavior that distinguish this compound from more flexible analogs.
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQJXXRCVMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628783-92-5 | |
| Record name | 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid has been developed using scalable methods that allow for efficient production. A notable approach involves the reduction of spirocyclic oxetanyl nitriles, which leads to the formation of this bicyclic compound. The compound's unique structure contributes to its properties as a conformationally constrained β-amino acid, making it an attractive candidate for various applications in pharmaceuticals and biochemistry .
Peptide Engineering
One of the primary applications of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid is in peptide engineering and peptidomimetic drug design. Its structural characteristics allow it to serve as a nonchiral building block that can enhance the stability and bioactivity of peptide-based drugs . The ability to incorporate this compound into peptide sequences can lead to improved pharmacokinetic properties and reduced enzymatic degradation.
Antihistamine Development
Research has demonstrated that derivatives of 3-azabicyclo[3.1.1]heptane can be integrated into antihistamine drugs, such as Rupatidine. This modification has been shown to significantly improve the physicochemical properties of these compounds, enhancing their therapeutic efficacy while reducing side effects associated with traditional antihistamines .
Neuropharmacology
The compound's structural features make it a candidate for neuropharmacological studies, particularly in developing drugs targeting neurological disorders. Its potential interactions with neurotransmitter systems can be explored to discover new treatments for conditions like anxiety and depression .
Case Study: Peptidomimetic Applications
A study highlighted the use of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid in designing peptidomimetics that mimic natural peptides but with enhanced stability against proteolytic enzymes. The incorporation of this bicyclic structure led to compounds that exhibited superior binding affinity to target proteins compared to their linear counterparts .
Case Study: Antihistamine Modification
In another research effort, the integration of 3-azabicyclo[3.1.1]heptane into the structure of Rupatidine resulted in a significant increase in its potency as an antihistamine while minimizing common side effects like sedation . This case illustrates the compound's utility in modifying existing drug frameworks to enhance therapeutic profiles.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl and analogous bicyclic compounds:
Structural and Functional Group Analysis
- Methyl 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate : The ketone and ester groups reduce polarity compared to the carboxylic acid HCl salt, favoring blood-brain barrier penetration .
- Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group enhances stability during solid-phase synthesis but requires acidic deprotection .
- Positional Isomers (2-Aza vs. 3-Aza) : 2-Azabicyclo derivatives exhibit distinct hydrogen-bonding patterns due to nitrogen relocation, altering interactions with biological targets like proteases .
Physicochemical Properties
- Solubility : The HCl salt form of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid improves aqueous solubility (>50 mg/mL) compared to neutral esters or Boc-protected variants (<10 mg/mL) .
- Thermal Stability : Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid) decompose at ~150°C, while HCl salts remain stable up to 200°C .
Biological Activity
Overview
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1628783-92-5) is a bicyclic compound notable for its incorporation into various pharmaceutical agents, particularly antihistamines like rupatidine. Its unique structure, which includes a nitrogen atom, allows it to participate in diverse biochemical interactions, influencing cellular processes and therapeutic efficacy.
The biological activity of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is primarily attributed to its ability to modulate enzymatic activities and interact with various biomolecules:
- Target of Action : It has been successfully incorporated into drug structures, enhancing their pharmacological profiles by replacing less effective components (e.g., the pyridine ring in rupatidine) .
- Biochemical Pathways : The compound participates in significant biochemical pathways by acting as an enzyme inhibitor or activator depending on the context, showcasing its versatility in drug design .
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cellular function .
The compound exhibits several key biochemical properties:
- Stability : 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is relatively stable under standard laboratory conditions, although its stability can be affected by environmental factors such as temperature and pH .
- Dosage Effects : In animal models, the biological effects vary significantly with dosage. Lower doses may yield beneficial effects with minimal toxicity, while higher doses can lead to adverse effects .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antihistamine Development : The integration of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid into antihistamines has shown improved efficacy and metabolic stability compared to traditional structures .
- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity through specific binding interactions, which is crucial for developing enzyme inhibitors for conditions like diabetes and hypertension .
- Pharmacokinetic Studies : Investigations into the metabolic pathways of this compound reveal that it interacts with specific enzymes that facilitate its metabolism and clearance from the body, which is vital for predicting its behavior in biological systems .
Comparative Analysis
A comparative analysis of similar compounds reveals the unique advantages of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride in medicinal chemistry.
| Compound Name | Structure Type | Key Application | Stability |
|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl | Bicyclic | Antihistamines (e.g., Rupatidine) | High |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Bicyclic | DPP-4 inhibitors | Moderate |
| 3-Methanonipecotic Acid | Bicyclic β-amino acid | Peptide engineering | Variable |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic geometry and substituent positions (e.g., δ 3.5–4.0 ppm for bridgehead protons).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ions ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
For hydrochloride salts, Cl⁻ counterion confirmation via ion chromatography or X-ray crystallography is recommended .
How do physicochemical properties of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl impact its stability and handling?
Q. Advanced Research Focus
- Substituent Engineering : Fluorination at C6 improves metabolic stability (e.g., 6-fluoro derivatives show 2× longer half-life in vitro).
- Bioisosteric Replacement : Replacing the carboxylic acid with tetrazole or sulfonamide groups enhances receptor binding affinity.
- Bicyclic Rigidity : The constrained geometry improves selectivity for histamine H₁ receptors, as seen in analogs of Rupatidine .
How can researchers resolve contradictions in reported synthetic yields for 3-azabicyclo[3.1.1]heptane derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Reagent Purity : Trace moisture in borane-THF reduces yield by 15–20%; use freshly distilled reagents.
- Catalyst Deactivation : Pd/C catalysts poisoned by sulfur impurities require pre-treatment with H₂S scavengers.
- Byproduct Formation : Optimize reaction time (≤12 hrs) to minimize over-reduction to undesired amines.
Cross-validation using orthogonal methods (e.g., LC-MS monitoring) ensures reproducibility .
What pharmacopeial guidelines apply to impurity profiling of 3-azabicyclo[3.1.1]heptane HCl?
Q. Advanced Research Focus
- ICH Q3A/B : Limits for unknown impurities (<0.10%) and total impurities (<0.50%).
- HPLC Methods : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients.
- Reference Standards : Compare against EP/JP monographs for related bicyclic amines (e.g., penicillanic acid derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
